PBD-150

Übersicht

Beschreibung

Dieses Enzym ist an der Bildung von Pyroglutaminsäure enthaltenden Amyloid-β-Peptiden beteiligt, die mit neurodegenerativen Erkrankungen wie Alzheimer-Krankheit assoziiert sind .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von PBD-150 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet die Reaktion von 3,4-Dimethoxyanilin mit Thiophosgen unter Bildung des entsprechenden Isothiocyanats. Dieser Zwischenstoff wird dann mit 3-(1H-Imidazol-1-yl)propylamin umgesetzt, um this compound zu ergeben .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind in der öffentlichen Domäne nicht gut dokumentiert. Die Synthese beinhaltet typischerweise Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad zu erreichen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PBD-150 involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PBD-150 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Thiole zu bilden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Thioharnstoffgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder Thiole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

PBD-150 has been extensively studied for its potential to treat Alzheimer’s disease. Research indicates that it can significantly lower levels of pyroglutamate-modified amyloid-β peptides in the brains of transgenic mouse models. This reduction correlates with improved learning and memory capabilities in these animals .

Case Study:

In a study involving transgenic mice, administration of this compound resulted in a marked decrease in amyloid plaque formation and improved performance in memory tasks compared to control groups .

Neuroprotection Studies

The neuroprotective properties of this compound extend beyond amyloid inhibition. The compound's ability to modulate neuronal signaling pathways suggests potential applications in other neurodegenerative conditions where glutaminyl cyclase plays a role .

Research Findings:

this compound has shown promise in reducing neuroinflammation and oxidative stress markers in neuronal cell cultures, indicating its broader applicability in neuroprotection .

Development of Diagnostic Tools

Recent advancements have led to the development of radiolabeled versions of this compound for use as PET imaging agents. The synthesis of [11C]PBD150 allows for non-invasive imaging of glutaminyl cyclase activity in vivo, providing insights into disease progression and therapeutic efficacy in Alzheimer’s patients .

Table: Comparison of this compound with Other Glutaminyl Cyclase Inhibitors

Wirkmechanismus

PBD-150 exerts its effects by inhibiting the enzyme glutaminyl cyclase. This inhibition prevents the formation of pyroglutamic acid-containing amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The compound binds to the active site of the enzyme, blocking its catalytic activity and thereby reducing the production of neurotoxic peptides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anthramycin: Ein natürlich vorkommendes Pyrrolobenzodiazepin mit Antitumor- und antimikrobiellen Aktivitäten.

Sibiromycin: Ein weiteres Pyrrolobenzodiazepin, das für seine zytotoxischen Eigenschaften bekannt ist.

Tomaymycin: Ein Pyrrolobenzodiazepin mit ähnlichen DNA-Bindungseigenschaften.

Einzigartigkeit

PBD-150 ist einzigartig aufgrund seiner spezifischen Hemmung der Glutaminylcyclase, was es besonders wertvoll für die Untersuchung und potenzielle Behandlung neurodegenerativer Erkrankungen macht. Im Gegensatz zu anderen Pyrrolobenzodiazepinen liegt die Hauptanwendung von this compound in der Hemmung der Amyloid-β-Peptid-Bildung, was es von Verbindungen wie Anthramycin und Sibiromycin unterscheidet, die hauptsächlich für ihre Antitumoreigenschaften eingesetzt werden .

Biologische Aktivität

PBD-150 is a small molecule inhibitor specifically targeting human glutaminyl cyclase (hQC), an enzyme implicated in the amyloidogenic process associated with neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic implications in treating various nervous system disorders.

Chemical Structure and Properties

- Molecular Formula : C15H20N4O2S

- CAS Registry Number : 790663-33-1

- Mechanism of Action : this compound functions as a glutaminyl-peptide cyclotransferase inhibitor, which inhibits the formation of neurotoxic pyroglutamic acid-containing peptides from β-amyloid precursors, thus potentially mitigating neurotoxicity and aggregation associated with AD .

Inhibition of Glutaminyl Cyclase

This compound exhibits a potent inhibitory effect on hQC, with a reported inhibition constant () of 0.49 µM, making it one of the more effective inhibitors identified for this target . The inhibition of hQC is crucial as it prevents the cyclization of N-terminal glutamine or glutamic acid residues in β-amyloid peptides, which is a significant step in the formation of neurotoxic aggregates .

Mechanistic Insights

Recent studies have elucidated the binding interactions between this compound and hQC. Structural analyses revealed that this compound binds to the active site of hQC, preventing substrate access and subsequent catalysis. This binding mode is critical for its function as an inhibitor and provides a framework for the design of more potent analogs .

Efficacy in Preclinical Models

In preclinical studies, this compound has demonstrated significant neuroprotective effects. For instance, in vivo models of Huntington's disease have shown that compounds similar to this compound can reduce neurodegeneration and improve cognitive function .

Comparative Studies

A comparative analysis of this compound with other hQC inhibitors such as SEN177 indicated that while both compounds exhibit similar values, their pharmacological profiles differ. SEN177 has shown promising results in models beyond AD, suggesting that this compound may have a narrower therapeutic window .

Data Summary Table

| Compound | Target Enzyme | (µM) | Therapeutic Area | Status |

|---|---|---|---|---|

| This compound | Human Glutaminyl Cyclase | 0.49 | Alzheimer's Disease | Discontinued |

| SEN177 | Human Glutaminyl Cyclase | 0.020 | Alzheimer's Disease & Huntington's Disease | Active |

Eigenschaften

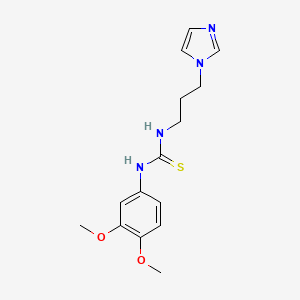

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQXMGLQANXZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.